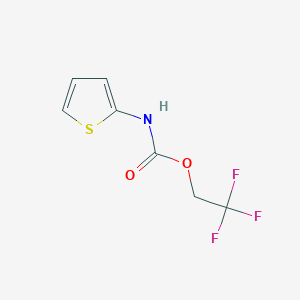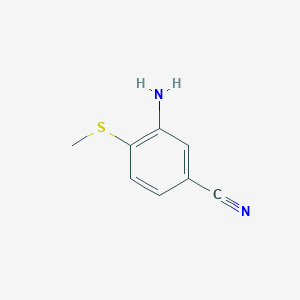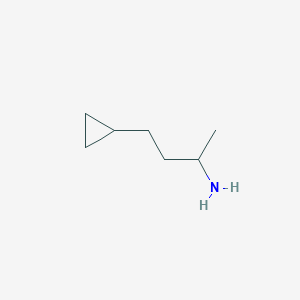
4-Cyclopropylbutan-2-amine
概要
説明
Synthesis Analysis
The synthesis of amines, such as 4-Cyclopropylbutan-2-amine, often involves the reduction of nitriles or amides and nitro compounds. Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The IUPAC name for 4-Cyclopropylbutan-2-amine is 3-cyclopropyl-1-methylpropylamine . The InChI code for this compound is 1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 .Physical And Chemical Properties Analysis
4-Cyclopropylbutan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Catalyst for Reductive Amination
4-Cyclopropylbutan-2-amine is a valuable chemical in synthesizing amines, crucial for producing natural products and medicines. A study demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine, a closely related compound, under mild conditions. This process highlights the potential for synthesizing cyclopropylbutan-2-amine derivatives in the pharmaceutical and cosmetic industries (Guo et al., 2019).
Strain-Release Heteroatom Functionalization
In the context of drug discovery, strain-release heteroatom functionalization has been utilized for installing small, strained ring systems, such as cyclopropyl groups, into lead compounds. This technique, which involves the reaction of spring-loaded strained bonds with amines, offers a versatile approach for the modification of pharmaceuticals, potentially including compounds related to 4-cyclopropylbutan-2-amine. The methodology facilitates the stereospecific "cyclopentylation" of amines and other heteroatoms, revealing its significance in medicinal chemistry (Lopchuk et al., 2017).
Synthesis of Amine Derivatives
A study focused on synthesizing 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, showing the potential for producing amine derivatives with 4-cyclopropylbutan-2-amine. These compounds, characterized by their potential as free radical scavengers, underscore the broader applicability of cyclopropylbutan-2-amine in developing treatments for diseases associated with free radical damage (Muhi-Eldeen & Hassan, 2017).
Allylic Substitution and Catalysis
The application of palladium-tetraphosphine catalysis in allylic amination, demonstrating high yields and turnover numbers, suggests the potential for cyclopropylbutan-2-amine in catalytic processes. This method could be extended to synthesize amines, including cyclopropylbutan-2-amine derivatives, in water, highlighting an environmentally friendly approach to amine synthesis (Feuerstein et al., 2001).
Safety and Hazards
将来の方向性
While specific future directions for 4-Cyclopropylbutan-2-amine are not mentioned in the search results, it’s worth noting that amine-based materials, such as 4-Cyclopropylbutan-2-amine, show significant promise in efficiently capturing CO2 from various gaseous streams . This suggests potential future directions in the field of carbon capture and storage.
作用機序
Target of Action
Amines can interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target would depend on the structure of the amine and the biological system in which it is present.
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds, due to the presence of the amine group. This can lead to changes in the conformation or activity of the target, which can then influence biological processes .
Biochemical Pathways
Amines can be involved in numerous biochemical pathways. For example, they can act as neurotransmitters, influencing signal transmission in the nervous system. They can also be involved in metabolic pathways, such as those involving the synthesis or degradation of amino acids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific structure and the route of administration. Some amines can cross cell membranes easily, while others may require specific transporters .
Result of Action
The molecular and cellular effects of amines can be diverse, ranging from changes in cell signaling and metabolic activity to alterations in cell growth and survival. The specific effects would depend on the nature of the amine and its target .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amine group can change with pH, which can influence its ability to interact with its target .
特性
IUPAC Name |
4-cyclopropylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKQABTMNSWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



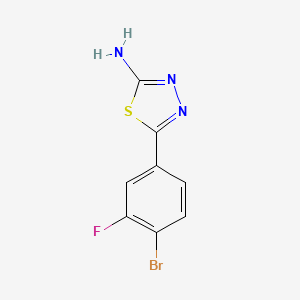

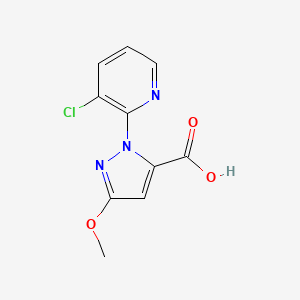
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

